N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide is a complex organic compound with a unique structure that combines several functional groups
Scientific Research Applications
N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
Target of action
The compound “N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide” is a pyrazoloquinoline derivative. Pyrazoloquinolines are a class of compounds that have been studied for their potential biological activities . .
Mode of action
Other pyrazoloquinoline derivatives have been studied for their potential as antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor agents .
Biochemical pathways
Without specific information on the compound “this compound”, it’s difficult to say which biochemical pathways it might affect. Other pyrazoloquinoline derivatives have been shown to affect various cellular components negatively under conditions of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide typically involves multiple steps, including the formation of the pyrazoloquinoline core, the introduction of the ethoxy and fluorophenyl groups, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated analog.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can significantly impact their properties and applications.
Uniqueness
N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-cyclohexyl-2-[8-ethoxy-3-(4-fluorophenyl)pyrazolo[4,3-c]quinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-2-33-20-12-13-23-21(14-20)26-22(15-28-23)25(17-8-10-18(27)11-9-17)30-31(26)16-24(32)29-19-6-4-3-5-7-19/h8-15,19H,2-7,16H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQPWFJYLGRUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4CCCCC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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